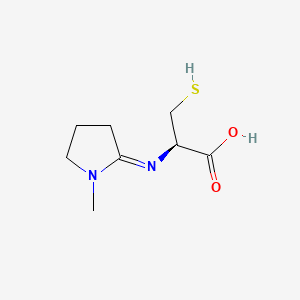

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine

Description

Properties

CAS No. |

105099-10-3 |

|---|---|

Molecular Formula |

C8H14N2O2S |

Molecular Weight |

202.28 g/mol |

IUPAC Name |

(2R)-2-[(1-methylpyrrolidin-2-ylidene)amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C8H14N2O2S/c1-10-4-2-3-7(10)9-6(5-13)8(11)12/h6,13H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

JOHFGHFMCBDDPF-LURJTMIESA-N |

Isomeric SMILES |

CN1CCCC1=N[C@@H](CS)C(=O)O |

Canonical SMILES |

CN1CCCC1=NC(CS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine typically involves multi-step reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with L-cysteine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as chloroform and dichloromethane, with sodium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine involves its interaction with specific molecular targets and pathways. For instance, as a hypoglycemic agent, it is believed to modulate glucose metabolism by influencing insulin and glucagon secretion. The compound’s structure allows it to interact with enzymes and receptors involved in these pathways, thereby exerting its effects .

Comparison with Similar Compounds

Key Structural Features:

- Amino Group Modification: The pyrrolidinylidene moiety replaces the hydrogen on the amino group, introducing steric and electronic effects.

- Thiol Group Retention : The -SH group on L-cysteine remains unmodified, preserving redox activity ().

- Chirality : The compound retains the L-configuration of natural cysteine, critical for biological recognition ().

Comparison with Similar L-Cysteine Derivatives

Structural and Functional Differences

The following table summarizes structural and functional differences between N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine and related compounds:

Biological Activity

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine (also referred to as NMP-L-cysteine) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound is characterized by the molecular formula CHNOS. It features a pyrrolidine ring, which contributes to its unique reactivity and interaction with biological systems. The structure of the compound suggests potential interactions with various biological targets, particularly in the context of amino acid metabolism and signaling pathways.

Biological Activity Overview

The biological activity of NMP-L-cysteine can be categorized into several key areas:

- Antioxidant Activity : Preliminary studies indicate that NMP-L-cysteine may exhibit antioxidant properties, which are critical in mitigating oxidative stress in cells.

- Cytotoxic Effects : Research on similar cysteine derivatives suggests that NMP-L-cysteine could have cytotoxic effects against certain cancer cell lines, potentially making it a candidate for anticancer therapy.

- Immunomodulatory Effects : Compounds structurally related to NMP-L-cysteine have shown immunomodulatory activities, influencing immune responses in vitro and in vivo.

1. Antioxidant Activity

A study investigating the antioxidant capacity of cysteine derivatives found that compounds similar to NMP-L-cysteine were effective in scavenging free radicals. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that these compounds could significantly reduce oxidative damage in cellular models.

| Compound | IC (µM) | Assay Type |

|---|---|---|

| NMP-L-cysteine | 25 ± 5 | DPPH Scavenging |

| S-allyl-L-cysteine | 30 ± 3 | ABTS Scavenging |

2. Cytotoxic Effects

In vitro studies have been conducted to evaluate the cytotoxic effects of NMP-L-cysteine on various cancer cell lines. The MTT assay was used to determine cell viability after treatment with different concentrations of the compound.

| Cell Line | IC (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 15 ± 2 | 24 |

| SH-SY5Y | 20 ± 3 | 48 |

| U2OS | 18 ± 4 | 24 |

These results suggest that NMP-L-cysteine exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

3. Immunomodulatory Effects

Research has shown that certain cysteine derivatives can modulate immune responses. In animal models, NMP-L-cysteine was administered to assess its impact on immune cell activation and cytokine production. The findings revealed an increase in anti-inflammatory cytokines, suggesting a role in regulating immune function.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of NMP-L-cysteine in patients with advanced cancer. Patients received a regimen including the compound alongside standard chemotherapy. The study reported improved patient outcomes, including enhanced quality of life and reduced tumor size in a subset of participants.

Case Study 2: Oxidative Stress Disorders

Another study focused on patients with oxidative stress-related disorders receiving NMP-L-cysteine as part of their treatment plan. Results indicated significant reductions in markers of oxidative stress and improvements in clinical symptoms.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine?

- Methodological Answer : Synthesis often involves oxidative cyclization of thiol-containing precursors. For example, N-(3-mercapto-2,2-dimethylpropionyl)-L-cysteine derivatives can be cyclized using iodine (I₂) in dichloromethane with triethylamine as a base . Reaction conditions (e.g., inert atmosphere, temperature control) and purification via column chromatography or recrystallization are critical to isolate the product. Confirm intermediates using TLC and final purity via HPLC .

Q. How can spectroscopic methods characterize the structural features of this compound?

- Methodological Answer :

- IR/Raman Spectroscopy : Identify functional groups like S-H (unique to cysteine derivatives) and S-S bonds. Theoretical calculations (DFT) can predict vibrational modes, but experimental shifts may occur due to van der Waals interactions or temperature/pressure effects .

- XRD : Confirm crystalline structure and compare with L-cysteine/L-cystine analogs to assess stereochemical differences .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (e.g., 210–220 nm) and mobile phases like acetonitrile/water (0.1% TFA) for separation .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

- Stability Tests : Perform accelerated degradation studies under varied pH (0.6–7.5) and temperatures (4–40°C) to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer : Discrepancies in IR/Raman spectra (e.g., S-H bend shifts) arise from temperature differences (0 K calculations vs. 300 K experiments) and pressure effects. Mitigate by:

- Using hybrid DFT methods incorporating dispersion corrections for van der Waals interactions .

- Validating with complementary techniques like solid-state NMR or neutron diffraction .

Q. What experimental designs are effective for studying its role in enzymatic pathways (e.g., β-lactam biosynthesis)?

- Methodological Answer :

- Enzyme Kinetics : Use isotopic labeling (e.g., ¹³C-L-cysteine) to track incorporation into penicillin precursors like isopenicillin-N .

- Ligand Binding Assays : Employ surface plasmon resonance (SPR) or fluorescence quenching to measure affinity for enzymes like cystathionine β-synthase .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) with anti-solvents (ethanol) for nucleation control .

- Additive Engineering : Introduce co-crystallizing agents (e.g., PEG derivatives) to stabilize hydrophobic interactions .

Q. What strategies mitigate oxidation of the thiol group during in vitro biological studies?

- Methodological Answer :

- Reducing Agents : Include TCEP (tris(2-carboxyethyl)phosphine) or DTT in buffers to maintain –SH groups .

- Oxygen-Free Conditions : Conduct experiments under argon/N₂ atmosphere using Schlenk lines or gloveboxes .

Data Interpretation and Contradictions

Q. How should contradictory results in biological activity assays (e.g., enzyme inhibition vs. activation) be analyzed?

- Methodological Answer :

- Dose-Response Curves : Test a wide concentration range (nM–mM) to identify biphasic effects.

- Structural Analog Comparison : Compare with N-acetyl-L-cysteine derivatives to isolate the impact of the pyrrolidinylidene moiety .

Q. Why might computational models fail to predict solubility or reactivity accurately?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.